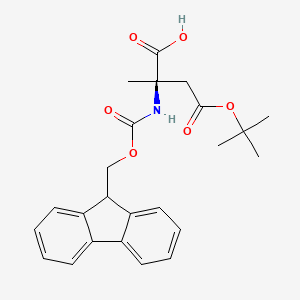

(R)-Fmoc-2-amino-2-methyl-succinic acid-4-tert-butyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(R)-Fmoc-2-amino-2-methyl-succinic acid-4-tert-butyl ester, also known as this compound, is a useful research compound. Its molecular formula is C24H27NO6 and its molecular weight is 425,47 g/mole. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(R)-Fmoc-2-amino-2-methyl-succinic acid-4-tert-butyl ester, also known as Fmoc-α-Me-D-Asp(OtBu)-OH, is a compound with significant implications in the field of organic chemistry and peptide synthesis. This article explores its biological activity, synthesis, applications, and relevant research findings.

| Property | Value |

|---|---|

| Chemical Formula | C24H27N O6 |

| Molecular Weight | 425.48 g/mol |

| CAS Number | 1231709-26-4 |

| Appearance | White powder |

| Purity | Typically ≥ 95% |

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for its use in peptide synthesis due to its stability and ease of removal under mild conditions.

Peptide Synthesis

This compound is primarily utilized in peptide synthesis as a building block. Its structure allows for the formation of peptides with specific stereochemistry, which is essential in the design of biologically active compounds. The Fmoc group provides a protective mechanism that enables selective reactions without interfering with other functional groups present in the peptide chain.

Research has demonstrated that compounds derived from this amino acid exhibit various biological activities, including:

- Antimicrobial Activity : Studies have shown that certain peptides synthesized using (R)-Fmoc-2-amino-2-methyl-succinic acid exhibit antimicrobial properties against a range of bacteria and fungi.

- Enzyme Inhibition : Some derivatives have been investigated for their potential as enzyme inhibitors, particularly in therapeutic applications targeting specific pathways in disease processes.

Case Studies

- Caspase Inhibitors : A study highlighted the synthesis of peptidomimetic inhibitors targeting caspases, which are critical in apoptosis. The incorporation of (R)-Fmoc-2-amino-2-methyl-succinic acid into these inhibitors demonstrated enhanced binding affinity and specificity compared to non-modified peptides .

- Anticancer Agents : Research involving the modification of peptides with this compound has shown promising results in developing anticancer agents. The structural modifications allowed for better interaction with cancer cell receptors, leading to increased cytotoxicity against tumor cells .

Research Findings

Recent studies focus on the stability and efficacy of peptides synthesized with (R)-Fmoc-2-amino-2-methyl-succinic acid:

- Stability Evaluation : A comparative study assessed the stability of various peptide constructs containing this amino acid under different conditions. Results indicated that peptides maintained structural integrity over extended periods, making them suitable for therapeutic applications .

- Synthesis Protocols : Detailed methodologies for synthesizing peptides using (R)-Fmoc-2-amino-2-methyl-succinic acid have been published, showcasing its versatility and effectiveness in producing high-purity products essential for research and development .

Propriétés

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO6/c1-23(2,3)31-20(26)13-24(4,21(27)28)25-22(29)30-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19H,13-14H2,1-4H3,(H,25,29)(H,27,28)/t24-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STBMKQNEFSJOCS-XMMPIXPASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CC(=O)OC(C)(C)C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701124301 |

Source

|

| Record name | 4-(1,1-Dimethylethyl) hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methyl-D-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701124301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1231709-26-4 |

Source

|

| Record name | 4-(1,1-Dimethylethyl) hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methyl-D-aspartate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1231709-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,1-Dimethylethyl) hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methyl-D-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701124301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.